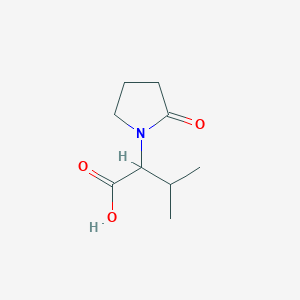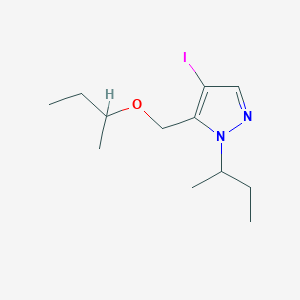![molecular formula C16H15ClN4OS B2502818 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-indén-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide ; chlorhydrate CAS No. 2418596-09-3](/img/structure/B2502818.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-indén-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride" is a novel chemical entity that falls within the category of heterocyclic compounds, which are known for their diverse range of biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thieno[2,3-d]pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine derivatives involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation steps . Similarly, the synthesis of indeno[2",1":4',5']furo[3',2':5,6]pyrido[2,3-d]pyrimidine derivatives was achieved by reacting amino(thio)uracils with 2-hydroxy-2-(3-oxobut-1-en-2-yl)-2H-indene-1,3-dione under reflux conditions . These methods highlight the complexity and the diastereoselective nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structures of thieno[2,3-d]pyrimidine derivatives are characterized using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The crystal structure of one such compound was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with values obtained from density functional theory (DFT) calculations . The molecular electrostatic potential (MEP) surface maps and Hirshfeld surface analysis are also used to understand the intermolecular interactions within the crystal structures .
Chemical Reactions Analysis
The chemical reactivity of thieno[2,3-d]pyrimidine derivatives can be inferred from their interactions with other chemicals. For example, the reaction of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride resulted in new cyclization products through ring cleavage and subsequent 1,2,4-oxadiazole-forming ring closure . These reactions demonstrate the potential for thieno[2,3-d]pyrimidine derivatives to undergo transformative chemical reactions leading to new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting point, and stability, are essential for understanding their behavior in biological systems. The cytotoxic activities of these compounds against various cancer cell lines provide insights into their potential as anticancer agents. For instance, certain derivatives displayed marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, with IC50 values in the low micromolar range . Additionally, the selectivity of some derivatives for high-affinity folate receptors over other transporters suggests a mechanism of action involving inhibition of purine biosynthesis .
Applications De Recherche Scientifique
Inhibiteur de protéine kinase
Ce composé a été trouvé pour avoir une activité inhibitrice pour les protéines kinases . Les protéines kinases sont des enzymes qui jouent un rôle clé dans la médiation de la transduction du signal via la phosphorylation d'un groupe hydroxyle présent dans un résidu tyrosine, sérine ou thréonine. Elles sont impliquées dans la régulation de la croissance cellulaire, de la différenciation et de la prolifération .
Agent anticancéreux
Les dérivés de thiénopyrimidine, y compris le composé en question, se sont avérés avoir des effets anticancéreux . Ces effets sont obtenus par l'inhibition de diverses enzymes et voies . Le composé s'est avéré efficace dans le traitement des maladies causées par une croissance cellulaire anormale .
Inhibiteur de VEGFR-2/BRAF
Certains dérivés de thiénopyrimidine ont été synthétisés en tant qu'inhibiteurs doubles VEGFR-2/BRAF . Ces composés ont montré une action antiproliférative accrue .
Inhibiteur des topoisomérases
Les topoisomérases sont d'autres cibles qui peuvent être inhibées pour donner des médicaments anticancéreux efficaces . Les dérivés de thiénopyrimidine se sont avérés inhiber ces enzymes .
Inhibiteur de la polymérisation de la tubuline
La polymérisation de la tubuline peut également être inhibée par des dérivés de thiénopyrimidine . Cette inhibition peut conduire à des médicaments anticancéreux efficaces .
Inhibiteur de l'histone désacétylase (HDAC)
Les dérivés de thiénopyrimidine se sont avérés inhiber l'histone désacétylase (HDAC) . HDAC est une autre cible qui peut être inhibée pour donner des médicaments anticancéreux efficaces .
Propriétés
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS.ClH/c17-13-10-4-2-1-3-9(10)7-12(13)20-15(21)14-11-5-6-22-16(11)19-8-18-14;/h1-6,8,12-13H,7,17H2,(H,20,21);1H/t12-,13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPDEXHSALJWJK-OJERSXHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)C3=C4C=CSC4=NC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=C4C=CSC4=NC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502735.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)

![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2502739.png)




![N-(4-isopropylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2502744.png)
![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2502755.png)
